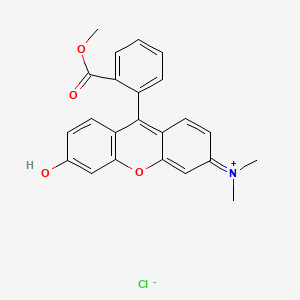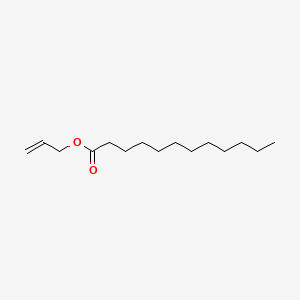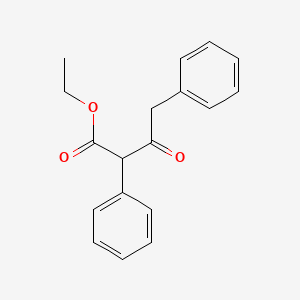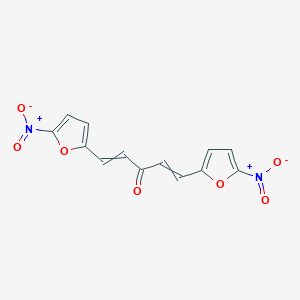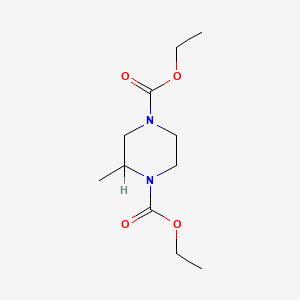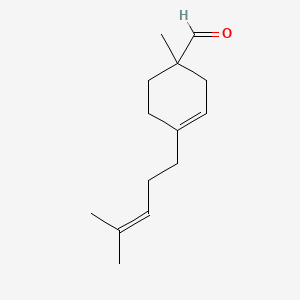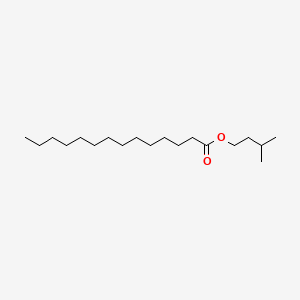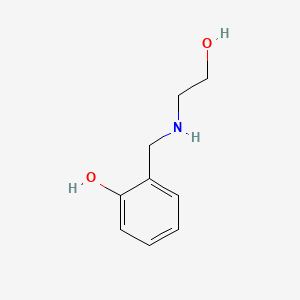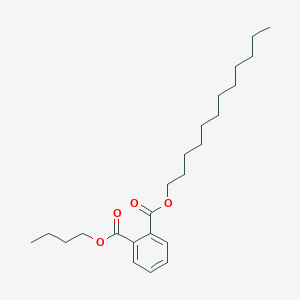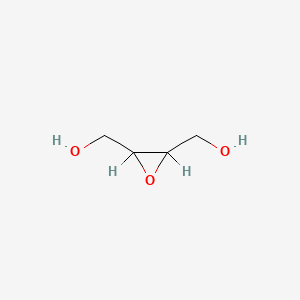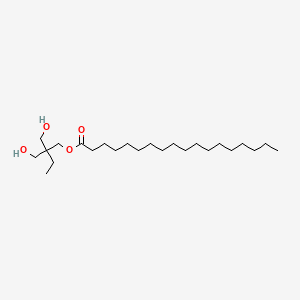
Trimethylolpropane monostearate
Übersicht
Beschreibung
Trimethylolpropane monostearate is a derivative of Trimethylolpropane (TMP), an organic compound with the formula CH3CH2C(CH2OH)3 . TMP is a colorless to white solid with a faint odor and is a triol, containing three hydroxy functional groups . It is a widely used building block in the polymer industry . The molecular formula of Trimethylolpropane monostearate is C24H48O4 .
Synthesis Analysis
The synthesis of TMP involves a two-step process. The first step is the condensation of butanal with formaldehyde . The second step involves a Cannizzaro reaction . In a study, a commercial oleic acid was used as a precursor for the manufacture of trimethylolpropane triesters (TMPTE) through a two-step transesterification process . Oleic acid methyl ester (OME) produced from the first step was subsequently interacted with TMP using sodium methylate to produce TMPTE .Molecular Structure Analysis
Trimethylolpropane monostearate contains a total of 75 bonds; 27 non-H bonds, 1 multiple bond, 22 rotatable bonds, 1 double bond, 1 ester (aliphatic), 2 hydroxyl groups, and 2 primary alcohols .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TMP include the condensation of butanal with formaldehyde and a Cannizzaro reaction . The transesterification of oleic acid methyl esters (OME) with TMP to produce biolubricant has been investigated .Physical And Chemical Properties Analysis
TMP is a white solid with a faint odor . It has a molar mass of 134.17 g/mol, a melting point of 58 °C, and a boiling point of 289 °C . The biolubricant’s pour point and index of viscosity were found to be -4 oC and 283.75, respectively .Wissenschaftliche Forschungsanwendungen
1. Industrial Applications
Trimethylolpropane triacrylate, a related compound to trimethylolpropane monostearate, has a wide range of industrial applications. It is used in the production of ultraviolet-curable inks, electron beam irradiation-curable coatings, and polymers and resins. Additionally, it's a component in photopolymer and flexographic printing plates, photoresists, acrylic glues, and anaerobic sealants. Its uses extend to paper and wood impregnates, wire and cable extrusion, polymer-impregnated concrete, and polymer concrete structural composites (National Toxicology Program genetically modified model report, 2005).
2. Lubricant Properties
Research on biodegradable lubricants derived from palm oil methyl ester, including esters of trimethylolpropane (TMP), demonstrates their high lubricity. These TMP and pentaerythritol esters compare favorably with fully formulated lubricants in terms of coefficient of friction, especially under mixed lubrication conditions (Zulkifli et al., 2016).
3. Polymerization and Porosity Studies
Trimethylolpropane trimethacrylate (TRIM) has been studied for its role in creating porous polymer structures. Its polymerization in the presence of a porogen agent leads to materials with bimodal pore-size distributions, which could be useful in applications like chromatography and filtration systems. Such polymers demonstrate a variety of pore sizes and distributions, highlighting their potential in diverse industrial applications (Schmid et al., 1991).
Safety And Hazards
Inhalation or ingestion of TMP dust may induce a cough . Contact with heated (liquid) TMP may cause thermal burns . Mechanical irritation may occur when in contact with the eyes . It is recommended to avoid contact with skin and eyes, do not breathe dust, ensure adequate ventilation, especially in confined areas, and keep away from heat and sources of ignition .
Zukünftige Richtungen
Plant-based TMP lubricants have huge advantages over mineral oils, but they have other challenging issues such as limited load-bearing capacity, hygroscopic properties, and high risk of toxic emission owing to additives selection . The performance characteristics of TMP as base stocks and additives are being researched, including the current prospects and challenges in the respective areas . The remaining issues that must be overcome to allow for its full potential to be realized are also being discussed .
Eigenschaften
IUPAC Name |
2,2-bis(hydroxymethyl)butyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)28-22-24(4-2,20-25)21-26/h25-26H,3-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUNUACWCJJERC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CC)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60886382 | |
| Record name | Octadecanoic acid, 2,2-bis(hydroxymethyl)butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60886382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylolpropane monostearate | |
CAS RN |
60130-68-9 | |
| Record name | 2,2-Bis(hydroxymethyl)butyl octadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60130-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecanoic acid, 2,2-bis(hydroxymethyl)butyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060130689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, 2,2-bis(hydroxymethyl)butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid, 2,2-bis(hydroxymethyl)butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60886382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-bis(hydroxymethyl)butyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.411 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



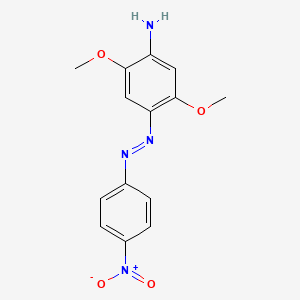
![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-N-(2,5-dimethoxyphenyl)-3-hydroxy-](/img/structure/B1617151.png)
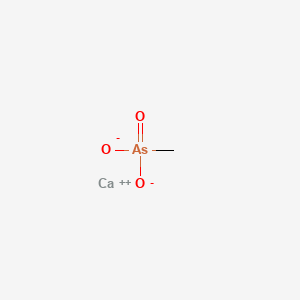
![N-(5-benzamido-9,10-dioxoanthracen-1-yl)-5,8,14-trioxo-13H-anthra[1,2-b]quinoline-10-carboxamide](/img/structure/B1617153.png)
